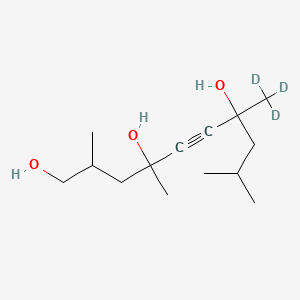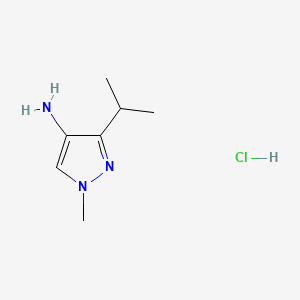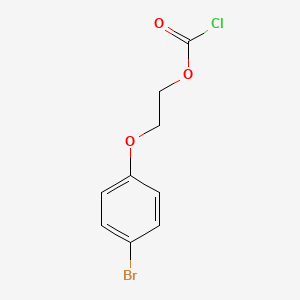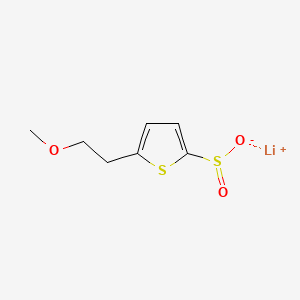
7-(2H3)methyl-2,4,9-trimethyldec-5-yne-1,4,7-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2H3)methyl-2,4,9-trimethyldec-5-yne-1,4,7-triol, also known as 7-methyl-2,4,9-trimethyldec-5-yne-1,4,7-triol or simply 7-methyl-triol, is a synthetic compound with a wide range of potential applications in the scientific research field. It is a highly reactive compound that can be used in a variety of laboratory experiments, including synthesis and biochemical research, and has been studied extensively in recent years.
Applications De Recherche Scientifique
7-methyl-triol has been studied extensively in recent years and has been found to have a wide range of potential applications in the scientific research field. It has been used in the synthesis of a variety of compounds, such as peptides and nucleosides, and can be used to study enzyme kinetics and other biochemical processes. It has also been used to study the effects of various drugs on the body, as well as to study the effects of different environmental conditions on biochemical reactions.
Mécanisme D'action
7-methyl-triol is a highly reactive compound that can react with a variety of molecules. It has been found to react with nucleophiles, such as amines, thiols, and hydroxyls, as well as electrophiles, such as aldehydes and ketones. The reaction is believed to occur via a nucleophilic addition-elimination reaction, in which the nucleophile attacks the electrophile, forming an intermediate. The intermediate then undergoes an elimination reaction, releasing the product.
Biochemical and Physiological Effects
7-methyl-triol has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinase and acetylcholinesterase, and has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have an effect on the body’s immune system, as well as on the activity of certain neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
7-methyl-triol is a highly reactive compound that can be used in a variety of laboratory experiments. It has a number of advantages, such as its high reactivity and its relatively low cost. However, it also has a number of limitations, such as its potential to react with other molecules and its potential to be toxic. It is important to take these potential limitations into account when using 7-methyl-triol in laboratory experiments.
Orientations Futures
7-methyl-triol has a wide range of potential applications in the scientific research field and is a highly reactive compound that can be used in a variety of laboratory experiments. There are a number of potential future directions for research involving 7-methyl-triol, including further studies into its biochemical and physiological effects, its potential applications in drug design, and its potential to be used in the synthesis of new compounds. Additionally, further research into the reaction mechanism of 7-methyl-triol and its potential toxicity is needed in order to better understand and utilize this compound.
Méthodes De Synthèse
7-methyl-triol is a highly reactive compound that can be synthesized using a variety of methods. The most common method involves the reaction of 2-chloro-4-methylpent-3-ene-1,4,7-triol with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous solution. The reaction is exothermic and can be catalyzed by various catalysts, such as tetrabutylammonium bromide or sodium bicarbonate. The reaction yields 7-methyl-triol in high yields and is relatively simple to perform.
Propriétés
IUPAC Name |
2,4,9-trimethyl-7-(trideuteriomethyl)dec-5-yne-1,4,7-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O3/c1-11(2)8-13(4,16)6-7-14(5,17)9-12(3)10-15/h11-12,15-17H,8-10H2,1-5H3/i4D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEXYUHWHUZSBY-GKOSEXJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#CC(C)(CC(C)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC(C)C)(C#CC(C)(CC(C)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride](/img/structure/B6610202.png)
![methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate](/img/structure/B6610209.png)
![{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6610221.png)



![dimethyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B6610254.png)


![diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610290.png)
![benzyl N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B6610299.png)
![7-methyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6610300.png)
![6-phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6610304.png)